molecular formula C7H5F4NO B6167401 2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine CAS No. 1521921-79-8

2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B6167401
CAS No.: 1521921-79-8
M. Wt: 195.11 g/mol
InChI Key: IKPCIGRZAWZXKD-UHFFFAOYSA-N
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Description

2-Fluoro-3-(2,2,2-trifluoroethoxy)pyridine is a fluorinated pyridine derivative of significant interest in research and development, particularly in the fields of medicinal chemistry and agrochemical science. Its molecular structure, characterized by fluorine and trifluoroethoxy substituents on the pyridine ring, is designed to enhance key properties such as metabolic stability, lipophilicity, and bioavailability in candidate molecules . This compound serves as a versatile chemical intermediate, or "building block," for the synthesis of more complex molecules. Researchers utilize this and related trifluoromethylpyridine derivatives in the discovery and development of new active pharmaceutical ingredients (APIs) for applications such as antiviral and anti-inflammatory drugs . Furthermore, the structural motif of fluorinated pyridines is a recognized pharmacophore in the creation of novel agrochemicals, including advanced herbicides and insecticides . The incorporation of the trifluoroethoxy group is a strategic modification to improve the biological activity and environmental profile of target compounds. This product is intended for research purposes by qualified laboratory professionals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

CAS No.

1521921-79-8

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C7H5F4NO/c8-6-5(2-1-3-12-6)13-4-7(9,10)11/h1-3H,4H2

InChI Key

IKPCIGRZAWZXKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)OCC(F)(F)F

Purity

95

Origin of Product

United States

Contextualization of Fluorinated Heterocycles in Contemporary Chemical Synthesis

Fluorinated heterocycles, and specifically fluorinated pyridines, are of immense strategic importance in the development of new chemical entities with enhanced properties. The incorporation of fluorine atoms into a pyridine (B92270) ring can dramatically alter a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. nih.gov This is attributed to fluorine's high electronegativity, the strength of the carbon-fluorine bond, and its relatively small size. mdpi.com In pharmaceutical research, replacing a hydrogen atom with fluorine is a common strategy to block metabolic pathways, thereby increasing the drug's half-life. scispace.com For instance, the presence of a fluorine atom can hinder oxidative metabolism by cytochrome P450 enzymes. scispace.com

The synthesis of these valuable compounds has been a significant focus of research, with chemists developing novel methods for the selective introduction of fluorine. uni-muenster.deresearchgate.net Traditional methods often require harsh conditions, but recent advancements have provided milder and more selective fluorination techniques. researchgate.netorgsyn.org These methods are crucial for the late-stage functionalization of complex molecules, allowing for the rapid generation of diverse compound libraries for screening. orgsyn.orgacs.org The development of catalysts for the regioselective fluorination of pyridines has been a particularly active area, enabling precise control over the position of fluorine substitution. uni-muenster.denih.gov

Significance of 2 Fluoro 3 2,2,2 Trifluoroethoxy Pyridine As a Building Block and Research Target

Within the diverse landscape of fluorinated pyridines, 2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine has emerged as a particularly valuable building block and research target. This compound incorporates two key fluorine-containing motifs: a fluoro group directly attached to the pyridine (B92270) ring and a trifluoroethoxy group. The 2-fluoro substituent makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for introducing a wide range of functional groups at the 2-position. acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is significantly faster than that of 2-chloropyridine (B119429). acs.org

The 3-(2,2,2-trifluoroethoxy) group further modulates the electronic properties and lipophilicity of the molecule. The trifluoroethoxy group is a common feature in many biologically active compounds, contributing to improved metabolic stability and binding interactions. The synthesis of derivatives from this scaffold is an active area of investigation. For example, it is a precursor for the synthesis of 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide, a key intermediate for the sulfonylurea herbicide trifloxysulfuron. scribd.comresearchgate.net

Overview of Key Research Avenues and Methodological Approaches

In-depth Analysis of Systematic Nomenclature and Positional Isomerism

The systematic name for the compound is This compound . This nomenclature is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is the six-membered aromatic heterocycle, pyridine. The positions on the pyridine ring are numbered starting from the nitrogen atom as position 1 and proceeding clockwise.

The substituents are listed alphabetically: "fluoro" precedes "trifluoroethoxy". The locants (numbers) indicate their respective positions on the pyridine ring.

A fluorine atom (–F) is present at position 2.

A 2,2,2-trifluoroethoxy group (–O–CH₂–CF₃) is attached to position 3.

The presence and position of these substituents give rise to a number of constitutional isomers. The relative positions of the fluoro and trifluoroethoxy groups on the pyridine ring define distinct chemical entities with unique properties. A change in the substitution pattern can significantly influence the molecule's electronic distribution, dipole moment, and reactivity. For instance, the reactivity of 2-halopyridines in nucleophilic substitution reactions is a well-studied phenomenon. nih.gov

The table below details the systematic names of various positional isomers of fluoro-(2,2,2-trifluoroethoxy)pyridine to illustrate the structural diversity.

Systematic NamePosition of Fluoro GroupPosition of (2,2,2-trifluoroethoxy) Group
This compound23
2-fluoro-4-(2,2,2-trifluoroethoxy)pyridine24
2-fluoro-5-(2,2,2-trifluoroethoxy)pyridine25
2-fluoro-6-(2,2,2-trifluoroethoxy)pyridine26
3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine32
3-fluoro-4-(2,2,2-trifluoroethoxy)pyridine34
4-fluoro-2-(2,2,2-trifluoroethoxy)pyridine42
4-fluoro-3-(2,2,2-trifluoroethoxy)pyridine43

Theoretical and Computational Investigations of Molecular Conformation and Stereochemical Implications

Conformational Analysis: The flexibility of the molecule arises from rotation around two key single bonds:

The C(3)–O bond, connecting the pyridine ring to the ethoxy group.

The O–C bond within the ethoxy side chain.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of molecules. rsc.org For substituted pyridines, DFT calculations can predict geometries and orbital energies, offering insights into reactivity. nih.gov

The orientation of the trifluoroethoxy group relative to the pyridine ring is described by the dihedral angle (or torsion angle) τ(N=C(2)–C(3)–O). The rotation around the C(3)–O bond is influenced by steric hindrance from the adjacent fluoro group at position 2. It is anticipated that conformations minimizing the steric clash between the fluorine atom and the ethoxy group will be energetically favored.

Stereoelectronic Effects: A significant factor in the conformational preference of fluorinated organic compounds is the gauche effect . beilstein-journals.orgbeilstein-journals.org This effect describes the tendency of a molecule to adopt a conformation where a fluorine atom and another electronegative substituent or group are positioned gauche (at a ~60° dihedral angle) to each other along a central bond, in preference to the anti conformation (180°). beilstein-journals.org In the case of this compound, the relevant fragment is F–C(2)–C(3)–O. Stereoelectronic interactions, such as hyperconjugation (e.g., nN→σ*CF), can play a crucial role in stabilizing specific conformers. beilstein-journals.org

Furthermore, the C–F bond vicinal to an ether linkage can lead to specific conformational preferences. Studies on related molecules like 2-fluoroethanol (B46154) show that intramolecular interactions can stabilize gauche conformations. acs.orguni.lu For this compound, the interaction between the fluorine at C2 and the oxygen of the trifluoroethoxy group, as well as the interactions involving the highly electronegative CF₃ group, will be critical in determining the most stable conformer. The trifluoroethoxy group itself has a preferred conformation, influenced by the repulsion between the lone pairs of the oxygen atom and the bonding electron pairs of the C-F bonds.

Based on computational studies of similar fluorinated ethers and pyridines, a theoretical model of the key structural parameters can be proposed.

ParameterDescriptionPredicted Value/Observation
Pyridine Ring Geometry of the core heterocycleExpected to be largely planar, with minor deviations possible due to substituent-induced electronic effects. mdpi.com
C(2)–F Bond Length Length of the carbon-fluorine bond on the pyridine ring~1.34 - 1.36 Å. The bond length can be influenced by the electronic nature of the adjacent substituents.
C(3)–O Bond Length Length of the bond connecting the ether oxygen to the pyridine ring~1.36 - 1.38 Å. This bond will have some double-bond character due to the delocalization of oxygen's lone pairs into the aromatic π-system.
Dihedral Angle (τ₁) C(2)–C(3)–O–CH₂This angle will likely deviate from a perfectly planar (0° or 180°) arrangement to minimize steric repulsion between the C2-fluorine and the CH₂ group.
Dihedral Angle (τ₂) C(3)–O–CH₂–CF₃The conformation around this bond is subject to a gauche effect between the oxygen lone pairs and the anti-bonding orbitals of the C-F bonds in the trifluoromethyl group, influencing the orientation of the CF₃ group.
Stereochemical Impact Influence of fluorine on the molecule's 3D structure and propertiesThe presence of fluorine at C2 and the CF₃ group introduces significant polarity and can lead to specific intramolecular interactions (e.g., dipole-dipole, hyperconjugation) that dictate the conformational equilibrium. These stereoelectronic factors are known to control the chemical reactivity and biological activity of fluorinated molecules. rsc.org

Strategies for the Construction of the Pyridine Core and Precursors

The foundation of any synthesis of this compound lies in the efficient construction of the pyridine ring or the acquisition of suitably substituted pyridine precursors. A common and versatile precursor for this target molecule is 3-hydroxypyridine. chemicalbook.com This starting material can be prepared through various methods, including the reaction of furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid. chemicalbook.com

Another critical precursor is 2,3-difluoropyridine (B50371). chemicalbook.com The synthesis of this difluorinated pyridine can be achieved through several routes. One approach involves the diazotization of 3-amino-2-fluoropyridine, followed by a Schiemann reaction, although this can result in low yields. acs.org A more efficient method involves the halogen exchange (Halex) reaction of 2,3-dichloropyridine (B146566) with a fluoride (B91410) source. google.com For instance, 2,3,5-trichloropyridine (B95902) can be converted to 5-chloro-2,3-difluoropyridine (B143520) using a mixture of cesium fluoride and potassium fluoride in a polar aprotic solvent like sulfolane (B150427) and dimethyl sulfoxide. google.com The resulting 5-chloro-2,3-difluoropyridine can then be reductively dechlorinated to afford 2,3-difluoropyridine. chemicalbook.com

Furthermore, 2-chloro-3-hydroxypyridine (B146414) serves as a valuable intermediate. sigmaaldrich.com This compound can be synthesized and subsequently used in reactions to introduce the desired substituents. For example, it has been utilized in the preparation of various substituted pyridine derivatives through palladium-mediated reactions. sigmaaldrich.com

Regioselective Introduction of the 2-Fluoro Substituent

A pivotal step in the synthesis of the target compound is the regioselective introduction of a fluorine atom at the C-2 position of the pyridine ring. This is typically accomplished through two main strategies: directed fluorination and halogen exchange.

Directed Fluorination Approaches

Directed fluorination involves the direct introduction of a fluorine atom onto a C-H bond of the pyridine ring, guided by the electronic properties of the existing substituents. For 3-substituted pyridines, fluorination often occurs selectively at the 2-position. acs.org Electrophilic fluorinating reagents, such as Selectfluor, are commonly employed for this purpose. acs.org For instance, the fluorination of certain 3-substituted pyridines with silver(II) fluoride (AgF₂) can proceed with high selectivity for the 2-position. acs.orgnih.gov The reaction conditions are typically mild, occurring at ambient temperature. nih.gov Another approach involves the use of pyridine N-oxides, which can be fluorinated to introduce a fluorine atom at a meta position relative to the nitrogen, a challenging transformation via traditional nucleophilic aromatic substitution. rsc.org

Halogen Exchange Strategies

Halogen exchange (Halex) reactions are a powerful and widely used method for introducing fluorine into aromatic rings. This strategy involves the displacement of a pre-existing halogen atom, typically chlorine or bromine, with a fluoride ion. The reactivity of the starting halopyridine is crucial, with fluoropyridines generally exhibiting higher reaction rates in subsequent nucleophilic aromatic substitution (SNAr) reactions compared to their chloro- or bromo- counterparts. nih.govresearchgate.net

The synthesis of 2-fluoropyridine (B1216828) derivatives can be achieved by reacting the corresponding 2-chloropyridine (B119429) with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent. googleapis.comgoogle.com The efficiency of this exchange can be influenced by the presence of phase-transfer catalysts. google.com For example, the conversion of 2,3,5-trichloropyridine to 2,3-difluoro-5-chloropyridine is facilitated by using a phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide. google.com The reaction of 2-chloropyridines with potassium bifluoride (KHF₂) at elevated temperatures also provides a route to 2-fluoropyridines. google.com

Elaboration of the 3-(2,2,2-trifluoroethoxy) Group

The final key transformation in the synthesis of this compound is the introduction of the trifluoroethoxy group at the C-3 position. This is primarily achieved through nucleophilic aromatic substitution or by employing novel trifluoroethoxylation reagents and catalytic systems.

Nucleophilic Aromatic Substitution (SNAr) with Trifluoroethanol Derivatives

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for attaching the 2,2,2-trifluoroethoxy group. This reaction typically involves the displacement of a leaving group on the pyridine ring by the trifluoroethoxide anion, generated from 2,2,2-trifluoroethanol (B45653). A common precursor for this reaction is 2,3-difluoropyridine. The fluorine atom at the 3-position is susceptible to nucleophilic attack by the sodium salt of 2,2,2-trifluoroethanol, leading to the desired product. The higher electronegativity of fluorine makes 2-fluoropyridines more reactive towards SNAr compared to chloropyridines. nih.gov

Another strategy involves starting with 2-chloro-3-hydroxypyridine. The hydroxyl group can be converted to a better leaving group, or the trifluoroethoxy group can be introduced via a Williamson ether synthesis-type reaction. Alternatively, 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine (B1315040) can be prepared from 3-amino-2-chloropyridine (B31603) by reaction with n-butyl nitrite (B80452) in the presence of 2,2,2-trifluoroethanol. scribd.comresearchgate.net

Trifluoroethoxylation via Novel Reagents and Catalytic Systems

Recent advancements in synthetic methodology have introduced novel reagents and catalytic systems for trifluoroethoxylation. While direct C-H trifluoroethoxylation of pyridines is an emerging area, some methods have been developed for other aromatic systems which could potentially be adapted. For instance, transition-metal-free methods for the C-H trifluoroethoxylation of 8-aminoquinoline (B160924) derivatives have been reported, utilizing reagents like (diacetoxyiodo)benzene (B116549) (PIDA) in the presence of 2,2,2-trifluoroethanol. researchgate.net Palladium-catalyzed reactions have also been explored for the fluorination of arylboronic acid derivatives, which could be a potential pathway for introducing fluorine prior to the trifluoroethoxylation step. harvard.edu Although not directly applied to the synthesis of this compound in the reviewed literature, these modern catalytic approaches represent a promising avenue for future synthetic explorations.

Multi-step Synthetic Sequences and Reaction Optimization

The construction of this compound is typically achieved through multi-step pathways that assemble the substituted pyridine core. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis. Key methodologies include nucleophilic aromatic substitution (SNAr) and Williamson ether synthesis.

One of the most direct approaches involves the nucleophilic aromatic substitution on a readily available difluoropyridine precursor. The reaction of 2,3-difluoropyridine with the sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide) can yield the target compound. In this reaction, the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing fluorine atoms. wikipedia.org The substitution generally occurs preferentially at the 2-position, which is activated by the ring nitrogen.

Another viable pathway is the Williamson ether synthesis. This method would start with 2-fluoro-3-hydroxypyridine, which is deprotonated with a suitable base to form the corresponding alkoxide. This intermediate is then reacted with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate, to form the desired ether linkage. The efficacy of this reaction depends on the nucleophilicity of the pyridinolate and the reactivity of the electrophilic trifluoroethyl source. chemicalbook.com

A more complex, multi-step sequence may start from more accessible precursors like 3-amino-2-chloropyridine. scribd.comresearchgate.net This route can be adapted to produce the target compound. For instance, the amino group can be converted to a hydroxyl group via a diazotization reaction, followed by etherification with a trifluoroethyl source. The final step would involve a halogen exchange (Halex) reaction, replacing the chlorine atom at the C2 position with fluorine, often using a fluoride salt like potassium fluoride at elevated temperatures. google.com

Reaction optimization is critical for maximizing yield and purity. For the SNAr reaction of 2,3-difluoropyridine, key parameters to optimize include the choice of base (e.g., sodium hydride, potassium carbonate), solvent (e.g., DMF, DMSO, THF), and reaction temperature. Incomplete reactions can be challenging to separate from the starting material, while excessively high temperatures may lead to side products. For the Williamson ether synthesis, careful selection of the base is necessary to avoid side reactions, and the choice of the trifluoroethylating agent impacts reaction time and cost.

Interactive Table 1: Comparison of Synthetic Routes to this compound

Route Starting Material(s) Key Reaction(s) Potential Advantages Potential Challenges
A: SNAr 2,3-Difluoropyridine, 2,2,2-TrifluoroethanolNucleophilic Aromatic SubstitutionHigh atom economy, potentially fewer stepsAvailability and cost of 2,3-difluoropyridine; regioselectivity control may be needed.
B: Williamson Ether Synthesis 2-Fluoro-3-hydroxypyridine, Trifluoroethylating AgentO-AlkylationUtilizes a common ether synthesis methodRequires synthesis of 2-fluoro-3-hydroxypyridine; trifluoroethylating agents can be expensive.
C: Halogen Exchange 3-Amino-2-chloropyridineDiazotization, Etherification, Halogen ExchangeStarts from a more common precursorMultiple steps reduce overall yield; harsh conditions for Halex reaction.

Transition Metal-Catalyzed Approaches in Fluorinated Pyridine Synthesis

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for forming C-F and C-O bonds, which are central to the synthesis of this compound. While a direct, one-step catalytic synthesis of the target molecule is not yet commonplace, several catalytic strategies are highly relevant for constructing the fluorinated pyridine scaffold. nih.gov

Palladium and copper catalysts are widely used for cross-coupling reactions to form C-O bonds. A potential approach could involve the coupling of 2,3-dihalopyridine with 2,2,2-trifluoroethanol using a palladium or copper catalyst in a Buchwald-Hartwig-type etherification. Optimizing ligand, base, and reaction conditions would be crucial to favor the formation of the C-O bond over other potential side reactions.

More advanced methods focus on the direct C-H functionalization of the pyridine ring. For example, rhodium(III)-catalyzed C-H activation has been developed for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This approach builds the substituted pyridine ring from acyclic precursors in a single step. Another innovative strategy is the late-stage fluorination of complex molecules. Silver(II) fluoride (AgF₂) has been shown to selectively fluorinate pyridines and diazines at the position alpha to the ring nitrogen. researchgate.netnih.gov This method could potentially be used to introduce the fluorine atom onto a pre-functionalized 3-(2,2,2-trifluoroethoxy)pyridine (B2756891) ring, though selectivity in complex substrates can be a challenge.

The development of these catalytic systems is driven by the need for milder reaction conditions and greater functional group tolerance compared to classical methods. researchgate.net These approaches represent the cutting edge of synthetic chemistry for accessing complex fluorinated heterocycles.

Interactive Table 2: Relevant Transition Metal-Catalyzed Reactions for Fluorinated Pyridine Synthesis

Metal/Catalyst System Reaction Type Description Reference Example
Rhodium(III) C-H Functionalization / AnnulationConstructs substituted 3-fluoropyridines from α-fluoro oximes and alkynes.Synthesis of multi-substituted 3-fluoropyridines. nih.gov
Silver(II) C-H FluorinationDirect fluorination of C-H bonds adjacent to the nitrogen in pyridine rings.Late-stage fluorination of substituted pyridines. researchgate.netnih.gov
Palladium(0)/Palladium(II) Cross-Coupling / FluorinationCatalyzes C-O bond formation or fluorination of aryl halides/triflates.Pd-catalyzed fluorination of allylic chlorides. nih.gov
Copper(I)/Copper(II) Cross-Coupling / FluorinationMediates C-O bond formation or fluorination of aryl boronic acids.Copper-mediated fluorination of aryl trifluoroborates with KF. dovepress.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and agrochemicals, aiming to reduce environmental impact and improve safety and efficiency. The synthesis of fluorinated compounds like this compound provides a clear context for applying these principles. dovepress.com

A primary consideration is atom economy . Synthetic routes involving addition reactions, such as the SNAr pathway (Route A), are inherently more atom-economical than multi-step sequences that use protecting groups or generate significant byproducts. nih.gov Catalytic approaches, particularly C-H activation, are highly desirable as they reduce the need for pre-functionalized substrates, thus minimizing waste. rasayanjournal.co.in

The choice of reagents and solvents is another critical aspect. Traditional fluorination methods often employed hazardous reagents like anhydrous hydrogen fluoride (HF) or explosive diazonium salts. researchgate.net Modern methods strive to use safer fluoride sources, such as alkali metal fluorides (e.g., KF), and less hazardous solvents. dovepress.com The development of reactions that can be performed in greener solvents (e.g., water, ethanol) or under solvent-free conditions is a key goal. rasayanjournal.co.in

Energy efficiency is also a significant factor. Microwave-assisted synthesis and continuous flow processing can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. rasayanjournal.co.in Flow chemistry, in particular, offers enhanced safety for handling potentially hazardous intermediates or exothermic reactions, which are common in fluorination chemistry. lookchem.com

Finally, the use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. Transition-metal-catalyzed reactions not only improve selectivity and yield but also reduce the amount of waste generated, as the catalyst is used in small quantities and can often be recycled. nih.gov By evaluating synthetic pathways against these green metrics, chemists can design more sustainable and environmentally responsible processes for producing valuable fluorinated pyridines.

Interactive Table 3: Green Chemistry Evaluation of Synthetic Routes

Route Atom Economy Reagent Hazard Energy/Process Considerations Overall Greenness
A: SNAr HighModerate (requires strong base, aprotic polar solvent)Moderate temperatures, standard batch processing.Good
B: Williamson Ether Synthesis ModerateModerate (reactive electrophile, base)Moderate temperatures, standard batch processing.Fair
C: Halogen Exchange LowHigh (diazotization intermediates, high temps for Halex)Multiple heating/cooling cycles, high energy input for Halex.Poor
TM-Catalyzed C-H Activation Very HighVaries (metal toxicity is a concern)Can be energy-intensive but highly efficient.Excellent (in principle)

Advanced Spectroscopic and Spectrometric Elucidation of Structural and Electronic Features

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information regarding its electronic environment and conformational dynamics.

While specific experimental data for this compound is not extensively published, the expected NMR spectral features can be predicted based on the analysis of structurally similar fluorinated pyridines and trifluoroethoxy compounds. fluorine1.runih.gov The fluorine atom at the C2 position and the trifluoroethoxy group at the C3 position exert significant electronic effects, influencing the chemical shifts of the pyridine (B92270) ring's protons and carbons.

¹H NMR: The proton spectrum is expected to show three distinct signals for the aromatic protons on the pyridine ring and a quartet for the methylene (B1212753) (-OCH₂-) protons of the trifluoroethoxy group. The quartet arises from the coupling of the methylene protons with the three fluorine atoms of the adjacent CF₃ group.

¹³C NMR: The carbon spectrum will display seven unique signals. The carbons attached to fluorine (C2) and the trifluoroethoxy group (C3) will show characteristic shifts and C-F coupling constants. fluorine1.ru The CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine spectrum is anticipated to show two signals: one for the fluorine atom on the pyridine ring (C2-F) and a triplet for the trifluoroethoxy group (-CF₃). The triplet is a result of coupling with the two methylene protons.

The table below outlines the predicted chemical shifts (δ) and coupling constants (J).

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J) in Hz
¹H NMR
H-4 7.3 - 7.5 Multiplet
H-5 7.1 - 7.3 Multiplet
H-6 8.0 - 8.2 Multiplet
-OCH₂- 4.6 - 4.8 Quartet ³J(H,F) ≈ 8-10
¹³C NMR
C-2 158 - 162 Doublet ¹J(C,F) ≈ 230-240
C-3 140 - 145 Multiplet
C-4 125 - 130 Singlet
C-5 118 - 122 Singlet
C-6 145 - 150 Doublet ³J(C,F) ≈ 3-5
-OCH₂- 65 - 70 Quartet ²J(C,F) ≈ 30-35
-CF₃ 122 - 126 Quartet ¹J(C,F) ≈ 275-285
¹⁹F NMR
Pyridine-F -70 to -75 Singlet

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, it would show correlations between H-4, H-5, and H-6, confirming their positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It would be used to definitively assign each pyridine proton to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in determining the preferred conformation of the molecule. For instance, NOESY could reveal spatial proximity between the -OCH₂- protons and the H-4 proton of the pyridine ring. rsc.org

| NOESY | -OCH₂- ↔ H-4 | Conformational information about the trifluoroethoxy group relative to the pyridine ring |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net The spectra of this compound would provide a unique "fingerprint" for its identification.

Key expected vibrational bands include:

C-F Stretching: The C-F bond on the pyridine ring and the C-F bonds of the trifluoro- group will have strong absorptions. researchgate.net

C-O-C Stretching: The ether linkage will show characteristic stretching vibrations.

Pyridine Ring Vibrations: The aromatic ring has several characteristic stretching and bending modes. aps.org

CF₃ Vibrations: The trifluoromethyl group has distinct symmetric and asymmetric stretching and bending modes. jocpr.com

Table 3: Predicted Key Vibrational Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Spectroscopy Technique
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch (-CH₂-) 2980 - 2850 IR, Raman
Pyridine Ring C=C, C=N Stretch 1610 - 1450 IR, Raman
CF₃ Asymmetric Stretch ~1280 Strong in IR
C-O-C Asymmetric Stretch (Ether) ~1250 Strong in IR
C-F Stretch (Aryl) ~1200 Strong in IR

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Determination

HRMS is a powerful technique for determining the exact molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₇H₅F₄NO), the precise mass can be calculated and compared with the experimental value for confirmation.

The calculated monoisotopic mass is 195.0307 g/mol . sigmaaldrich.com

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation pathways would involve the cleavage of the ether bond and loss of the trifluoromethyl group.

Table 4: Predicted HRMS Fragmentation

m/z (Predicted) Lost Fragment Identity of Fragment Ion
195.0307 - [M]⁺ (Molecular Ion)
126.0247 •CH₂CF₃ [M - CH₂CF₃]⁺
96.0200 •OCH₂CF₃ [M - OCH₂CF₃]⁺

X-ray Crystallography for Solid-State Structural Determination (if applicable for related compounds)

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While there are no publicly available crystal structures for this compound itself, analysis of related fluorinated pyridine compounds in the solid state reveals insights into potential packing motifs. nih.gov If a suitable single crystal of the title compound were obtained, this technique could precisely determine the planarity of the pyridine ring, the conformation of the trifluoroethoxy side chain, and reveal any significant intermolecular interactions, such as hydrogen bonding or halogen bonding involving the fluorine atoms. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination (if chiral derivatives are synthesized)

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. Consequently, chiroptical techniques like Circular Dichroism (CD) are not applicable for its analysis. However, should a chiral center be introduced into the molecule, for example by substitution on the ethoxy bridge, the resulting enantiomers would be distinguishable by CD spectroscopy. This technique would be crucial for determining the enantiomeric purity and, in conjunction with theoretical calculations, the absolute configuration of such chiral derivatives.

Reactivity and Synthetic Transformations of 2 Fluoro 3 2,2,2 Trifluoroethoxy Pyridine

Regioselective Functionalization of the Pyridine (B92270) Ring

The pyridine ring of 2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine is susceptible to various functionalization reactions, with the regioselectivity being influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine Core

The presence of a fluorine atom at the 2-position makes this site highly susceptible to nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine facilitates the attack of nucleophiles at this position, leading to the displacement of the fluoride (B91410) ion. nih.gov This reactivity is a cornerstone for introducing a diverse array of functional groups onto the pyridine scaffold.

The rate of SNAr reactions on 2-halopyridines is significantly influenced by the nature of the halogen. For instance, 2-fluoropyridine (B1216828) reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine (B119429). nih.gov This enhanced reactivity of the fluoro-substituted compound is attributed to the superior ability of fluorine to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. researchgate.net

A variety of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon, can be employed to displace the 2-fluoro substituent. nih.gov These reactions typically proceed under mild conditions, making this a versatile method for late-stage functionalization in the synthesis of complex molecules. nih.gov

Electrophilic Aromatic Substitution (EAS) Potential

The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. youtube.com The presence of the electron-withdrawing fluorine atom and trifluoroethoxy group further deactivates the ring, making EAS reactions challenging. youtube.com

Theoretical studies on the nitration of pyridine derivatives using nitronium ion (NO₂⁺) indicate that such reactions proceed through a stepwise polar mechanism. rsc.org However, in the strongly acidic media typically required for EAS, the pyridine nitrogen is protonated, leading to a significant deactivation of the ring towards electrophilic attack. rsc.org Consequently, EAS reactions on pyridine often require harsh conditions and may result in low yields. youtube.com

C-H Activation and Derivatization Strategies

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of pyridines. nih.gov This strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. For this compound, C-H activation could potentially occur at the C-4, C-5, or C-6 positions of the pyridine ring.

Research on related pyridine systems has shown that selective C-H activation at the 2-position can be achieved using rhodium and iridium complexes with a PBP pincer ligand. nih.gov This approach leads to the formation of a 2-pyridyl bridging the transition metal and a boron center. nih.gov While specific studies on this compound are not detailed in the provided results, the principles of C-H activation suggest a potential route for its derivatization at other positions on the ring.

Transformations Involving the 2-Fluoro Moiety: Selective De-fluorination and Functional Group Interconversion

The 2-fluoro group is not only a leaving group in SNAr reactions but can also be involved in other transformations. While direct defluorination (replacement of fluorine with hydrogen) is a possibility, it is often less synthetically useful than functional group interconversion.

The primary transformation of the 2-fluoro moiety is its displacement via SNAr, as discussed previously. nih.gov This allows for the introduction of a wide range of functional groups, effectively converting the C-F bond into C-N, C-O, C-S, or C-C bonds. nih.gov This versatility is a key feature in the synthetic utility of 2-fluoropyridines.

Reactions at the Trifluoroethoxy Group: Stability and Reactivity

The 2,2,2-trifluoroethoxy group is generally considered to be metabolically stable. researchgate.net This stability is a desirable property in medicinal chemistry, as it can reduce the rate of metabolic degradation of a drug molecule. researchgate.net

In specific contexts, such as in the presence of strong Lewis acids, the oxygen of the ethoxy group can act as a donor, forming adducts. For example, 2,2,2-trifluoroethoxytetrachloroantimony(V) has been shown to react with various oxygen and nitrogen donors. core.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions and Derivative Synthesis (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in these transformations.

Suzuki Coupling:

The Suzuki-Miyaura cross-coupling reaction involves the coupling of an organoboron compound with a halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.org While the provided search results focus on the coupling of pyridine-2-sulfonyl fluoride (PyFluor), the principles are applicable to other pyridine derivatives. nih.govbohrium.comclaremont.eduresearchgate.net The 2-fluoro position of this compound could potentially undergo Suzuki coupling, although the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in these reactions.

A general method for the palladium-catalyzed 2,2,2-trifluoroethoxylation of aromatic chlorides has been developed using a borate (B1201080) salt as the fluoroalkoxy source, highlighting the utility of palladium catalysis in forming C-O(CF₃CH₂) bonds. nih.gov

Sonogashira Coupling:

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a reliable method for constructing C(sp²)-C(sp) bonds. researchgate.net

Studies have shown that bromocyanofluoro pyridine nuclei can undergo Sonogashira coupling with a variety of terminal alkynes. researchgate.netsoton.ac.uk For example, 5- and 6-bromo-3-fluoro-2-cyanopyridines have been successfully coupled with alkynes, demonstrating the feasibility of this reaction on a fluorinated pyridine ring. soton.ac.uk This suggests that if the this compound were halogenated at another position (e.g., C-5 or C-6), it would be a viable substrate for Sonogashira coupling to introduce alkynyl moieties.

Table of Reaction Conditions for Sonogashira Coupling of a Related Fluoropyridine

EntryAlkyneCatalystCo-catalystBaseSolventYield (%)
14-EthylphenylacetylenePd(PPh₃)₄CuIEt₃NTHF/Et₃N9a: Not specified in abstract
2Unfunctionalized alkynes (e.g., 7b, 7c)Not specifiedNot specifiedNot specifiedNot specified9b: 93, 9c: 85
3Functionalized alkynes (e.g., 7d, 7e)Not specifiedNot specifiedNot specifiedNot specified9d: 90, 9e: 90

Data derived from a study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine. soton.ac.uk

Applications as a Versatile Synthetic Building Block for Complex Molecules

The chemical scaffold of 3-(2,2,2-trifluoroethoxy)pyridine (B2756891) is a key component in a number of biologically active compounds. For instance, the chloro-analogue of the title compound, 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine (B1315040), serves as a crucial intermediate in the synthesis of the sulfonylurea herbicide trifloxysulfuron. scribd.comresearchgate.net This highlights the importance of the 3-(2,2,2-trifluoroethoxy)pyridine moiety in agrochemical applications.

While direct, publicly available research detailing the extensive use of this compound as a building block is somewhat limited, the known reactivity of 2-fluoropyridines allows for a clear projection of its synthetic potential. nih.govresearchgate.net The enhanced reactivity of the 2-fluoro substituent compared to other halogens makes it the preferred choice for mild and efficient SNAr reactions. nih.govresearchgate.net

Patent literature provides glimpses into the application of similarly substituted pyridines in the synthesis of pharmaceutical ingredients. For example, pyridine derivatives with a 3-alkoxy group, including the 2,2,2-trifluoroethoxy moiety, are mentioned as intermediates in the preparation of proton pump inhibitors like Omeprazole, Lansoprazole, and Pantoprazole. Although these examples may utilize a chloro leaving group, the superior reactivity of the fluoro analogue suggests that this compound would be an even more effective precursor.

The versatility of this building block can be illustrated by its potential reactions with various classes of nucleophiles to construct complex molecules. Below are projected reaction schemes based on established principles of 2-fluoropyridine chemistry.

Nucleophilic Substitution with N-Nucleophiles

The reaction of this compound with a range of nitrogen-based nucleophiles, such as primary and secondary amines, anilines, and heterocycles, would provide access to a diverse array of 2-amino-3-(2,2,2-trifluoroethoxy)pyridine derivatives. These products are valuable scaffolds in medicinal chemistry.

Reactant 1Reactant 2ProductReaction Conditions
This compoundAniline2-(Phenylamino)-3-(2,2,2-trifluoroethoxy)pyridineBase (e.g., K₂CO₃), Solvent (e.g., DMF), Heat
This compoundMorpholine4-(3-(2,2,2-trifluoroethoxy)pyridin-2-yl)morpholineBase (e.g., Et₃N), Solvent (e.g., CH₃CN), Heat
This compoundImidazole2-(1H-Imidazol-1-yl)-3-(2,2,2-trifluoroethoxy)pyridineBase (e.g., NaH), Solvent (e.g., THF)

Nucleophilic Substitution with O-Nucleophiles

Alkoxides and phenoxides can readily displace the 2-fluoro substituent to form the corresponding ethers. This allows for the introduction of various alkoxy and aryloxy groups, further diversifying the molecular structure for structure-activity relationship (SAR) studies.

Reactant 1Reactant 2ProductReaction Conditions
This compoundSodium methoxide2-Methoxy-3-(2,2,2-trifluoroethoxy)pyridineSolvent (e.g., Methanol)
This compoundPhenol2-Phenoxy-3-(2,2,2-trifluoroethoxy)pyridineBase (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat

Nucleophilic Substitution with S-Nucleophiles

Thiolates are also effective nucleophiles for the displacement of the 2-fluoro group, leading to the formation of 2-thioether-substituted pyridines. These sulfur-containing compounds are important in various biologically active molecules.

Reactant 1Reactant 2ProductReaction Conditions
This compoundSodium thiomethoxide2-(Methylthio)-3-(2,2,2-trifluoroethoxy)pyridineSolvent (e.g., DMF)
This compoundThiophenol2-(Phenylthio)-3-(2,2,2-trifluoroethoxy)pyridineBase (e.g., K₂CO₃), Solvent (e.g., Acetone), Heat

The synthesis of 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine has been reported from 2-chloro-3-hydroxypyridine (B146414) and 2-chloro-1,1,1-trifluoroethane. researchgate.net A similar approach, starting from the more reactive 2-fluoro-3-hydroxypyridine, would provide a viable route to the title compound, further cementing its accessibility and utility as a key building block in the synthesis of complex, fluorinated molecules for a wide range of applications.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For "2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine," DFT calculations can predict its geometry, electronic properties, and reactivity.

Studies on similar fluorinated and chlorinated pyridines reveal that halogen substituents significantly impact the electronic structure and in-plane ring normal modes of the pyridine (B92270) ring. rsc.org The fluorine atom at the C2 position and the trifluoroethoxy group at the C3 position are expected to have a substantial influence on the electron distribution within the pyridine ring. The highly electronegative fluorine atoms in both substituents will act as electron-withdrawing groups, which can make the pyridine ring electron-deficient. youtube.com This electron deficiency is a key factor in determining the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. In the case of "this compound," the HOMO is likely to be localized on the pyridine ring, while the LUMO may be distributed over the ring and the electron-withdrawing substituents. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Natural Bond Orbital (NBO) analysis, a common DFT-based technique, can further elucidate the intramolecular charge delocalization and its effect on bond strengths. rsc.org For our target molecule, NBO analysis would likely show significant charge transfer from the pyridine ring to the fluorine and trifluoroethoxy substituents, leading to a polarization of the C-F and C-O bonds.

Table 1: Predicted Electronic Properties from DFT Calculations on Analogous Fluorinated Pyridines

PropertyPredicted Characteristic for this compound
Electron Distribution Electron-deficient pyridine ring due to electron-withdrawing F and OCF3 groups.
HOMO-LUMO Gap Expected to be relatively small, suggesting moderate to high reactivity.
Reactivity Prone to nucleophilic aromatic substitution, likely at positions activated by the substituents.
Dipole Moment A significant dipole moment is expected due to the asymmetric distribution of electronegative atoms.

Molecular Dynamics Simulations of Intermolecular Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For "this compound," MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

The trifluoroethoxy group can adopt various conformations due to rotation around the C-O and C-C bonds. MD simulations can explore the potential energy surface of these rotations to identify the most stable conformers and the energy barriers between them. The presence of the adjacent fluorine atom at the C2 position may introduce steric hindrance that influences the preferred orientation of the trifluoroethoxy group.

In a condensed phase, such as in a solution, MD simulations can model the intermolecular interactions between "this compound" and solvent molecules. The fluorine atoms can participate in non-covalent interactions, including hydrogen bonds with suitable donors, although these are generally weaker than traditional hydrogen bonds. nih.gov The trifluoroethoxy group can also engage in dipole-dipole interactions. Understanding these interactions is crucial for predicting the compound's solubility and transport properties.

In the context of drug design, if this molecule were to be considered as a potential ligand, MD simulations could be used to study its binding to a target protein. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the ligand-protein complex, and can help to understand the dynamic nature of the binding process.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions. For "this compound," computational studies can help predict its reactivity in various chemical transformations. A patent describing the use of this compound in a substitution reaction suggests its utility as a chemical intermediate. nih.gov

The presence of a fluorine atom at the C2 position makes this position susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net Computational studies on the SNAr reactions of 2-halopyridines can provide a model for understanding the reactivity of our target compound. The reaction would likely proceed through a Meisenheimer complex, a resonance-stabilized intermediate. DFT calculations can be used to determine the activation energies for the formation of this intermediate and the subsequent departure of the fluoride (B91410) leaving group. The electron-withdrawing trifluoroethoxy group at the C3 position is expected to further activate the ring towards nucleophilic attack.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the ring's electron-deficient nature, which is exacerbated by the fluoro and trifluoroethoxy substituents. youtube.com Computational studies would likely predict that EAS reactions, if they occur, would require harsh conditions and would be directed to specific positions based on the combined electronic effects of the substituents. youtube.com

Computational investigations into copper-catalyzed Ullmann-type reactions, which are used for C-N and C-O bond formation, can also be relevant. nih.gov Given the presence of the pyridine nitrogen and the ether oxygen, understanding the potential for this molecule to act as a ligand or substrate in such reactions can be explored computationally.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, such as NMR chemical shifts, which can be validated against experimental data to confirm the structure of a compound.

For "this compound," predicting the 1H, 13C, and 19F NMR spectra would be of particular interest. The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide theoretical chemical shifts. Scaling factors derived from comparisons between computed and experimental data for a set of known fluorinated aromatic compounds can improve the accuracy of these predictions. nih.gov

Studies on the NMR spectral characteristics of fluorinated pyridines have shown that the chemical shifts and coupling constants are systematically influenced by the position and number of fluorine substituents. fluorine1.ru The 19F NMR chemical shift of the fluorine at C2 and the trifluoromethyl group would be particularly diagnostic. The coupling constants between the fluorine atoms and the adjacent protons and carbons (e.g., J(F,H) and J(F,C)) would also provide valuable structural information.

Table 2: Predicted NMR Spectroscopic Features for this compound

NucleusPredicted Chemical Shift Range (ppm, relative to standard)Expected Coupling Patterns
1H Aromatic protons expected in the range of 7.0-8.5 ppm. CH2 protons of the ethoxy group would be downfield due to the adjacent oxygen and CF3 group.Complex splitting patterns due to H-H and H-F coupling.
13C Aromatic carbons will show a range of shifts, with carbons attached to F and O being significantly affected. The CF3 carbon will have a characteristic quartet in the proton-coupled spectrum.Large one-bond C-F coupling constants (1JCF) are expected for C2 and the CF3 carbon. Smaller two- and three-bond couplings (2JCF, 3JCF) will also be present.
19F The C2-F signal would appear in the typical range for fluoroaromatics. The CF3 group would appear as a singlet in the proton-decoupled spectrum at a characteristic upfield position.

Quantitative Structure-Property Relationship (QSPR) Studies on Fluorinated Pyridines

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological properties. nih.govnih.govfrontiersin.org While a specific QSPR study on "this compound" is not available, the principles of QSPR can be applied to understand how its structural features contribute to its properties.

In a hypothetical QSPR study involving a series of substituted fluorinated pyridines, various molecular descriptors would be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. For our target molecule, key descriptors would include:

Topological indices: These numerical values represent the topology of the molecule, such as the connectivity of its atoms.

Quantum-chemical descriptors: Properties derived from DFT calculations, such as HOMO and LUMO energies, dipole moment, and atomic charges.

Steric descriptors: Parameters that describe the size and shape of the molecule.

These descriptors would then be correlated with an experimental property of interest (e.g., boiling point, solubility, or biological activity) using statistical methods like multiple linear regression (MLR) or machine learning algorithms. Such models can then be used to predict the properties of new, unsynthesized compounds. For "this compound," a QSPR model could predict its physicochemical properties based on the contributions of the fluoro and trifluoroethoxy substituents.

Advanced Applications and Future Research Directions in Chemical Science

Role in Material Science and Advanced Polymer Chemistry

While direct research on "2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine" in material science and polymer chemistry is not extensively documented in readily available literature, the properties of its constituent parts—the fluorinated pyridine (B92270) and trifluoroethoxy groups—suggest a strong potential for application in these fields. Fluorinated polymers are renowned for their high thermal stability, chemical resistance, and low surface energy. The trifluoromethyl group (CF3), present in the trifluoroethoxy moiety, is known to enhance these properties.

The pyridine nucleus, a nitrogen-containing heterocycle, introduces polarity and potential for hydrogen bonding, which can influence the macroscopic properties of polymers, such as adhesion and processability. The combination of these fluorinated groups on a pyridine scaffold could lead to the development of advanced polymers with a unique balance of properties. For instance, such polymers could find use in specialized coatings, membranes, or as components in electronic devices where a combination of thermal stability, chemical inertness, and specific electronic characteristics is required. The 2-fluoro substituent, in particular, can serve as a reactive site for further functionalization or polymerization.

Potential as a Precursor for Novel Reagents in Organic Synthesis

The structure of this compound makes it a valuable precursor for creating novel reagents in organic synthesis. The 2-fluoropyridine (B1216828) moiety is a key functional group that can undergo nucleophilic aromatic substitution (SNAr) reactions. orgsyn.org This reactivity allows for the introduction of a wide range of nucleophiles at the C2 position, effectively using the fluorine atom as a leaving group. This capability is crucial for the late-stage functionalization of complex molecules, a common strategy in drug discovery. orgsyn.org

Furthermore, the trifluoroethoxy group can influence the reactivity and selectivity of reactions involving the pyridine ring. The strong electron-withdrawing nature of the trifluoromethyl group can affect the electron density of the pyridine ring, potentially modifying its reactivity in various transformations. wikipedia.org The compound could also serve as a building block for more complex fluorinated molecules, including ligands for catalysis or biologically active compounds. researchoutreach.org The synthesis of related structures, such as 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, highlights the utility of such scaffolds in building more elaborate chemical entities. sigmaaldrich.comtcichemicals.com

Emerging Synthetic Methodologies for Related Fluorinated Heterocycles

The synthesis of fluorinated heterocycles, including pyridines, is an area of active research, with several emerging methodologies being developed. Traditional methods often require harsh conditions or the use of pre-functionalized starting materials. orgsyn.orgacs.org

Recent advancements focus on more direct and efficient approaches:

C-H Functionalization: Rhodium(III)-catalyzed C-H functionalization has been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method allows for the construction of the fluorinated pyridine ring in a single step from more accessible precursors.

Dearomatization-Hydrogenation: A two-step, one-pot method has been developed to produce fluorinated piperidines from easily accessible fluorinated pyridines. sciencedaily.com This process involves dearomatization followed by a stereoselective hydrogenation, providing access to saturated, three-dimensional fluorinated structures. sciencedaily.comnih.gov

Site-Selective Fluorination: Direct C-H fluorination of pyridines and diazines using reagents like AgF2 offers high site-selectivity, allowing for the introduction of fluorine at specific positions without the need for pre-installed directing groups. orgsyn.org

Switched Regioselectivity: A novel strategy for the direct difluoromethylation of pyridines allows for precise introduction of the difluoromethyl group at either the meta- or para-position by employing temporary dearomatization of the pyridine ring. uni-muenster.de

These methodologies, while not all directly applied to this compound, represent the cutting edge of synthetic chemistry for this class of compounds and could be adapted for its synthesis or the synthesis of its derivatives.

Challenges and Opportunities in the Scalable and Sustainable Synthesis of Fluorinated Pyridines

While new synthetic methods are emerging, the scalable and sustainable synthesis of fluorinated pyridines presents both challenges and opportunities.

Challenges:

Harsh Reagents: Many traditional fluorination methods rely on hazardous reagents and harsh reaction conditions, which are not ideal for large-scale production. acs.org

Regioselectivity: Controlling the position of fluorination on the pyridine ring can be difficult, often leading to mixtures of isomers that require costly separation. uni-muenster.de

Waste Generation: Multi-step syntheses can generate significant amounts of chemical waste, posing environmental concerns. researchgate.net

Opportunities:

De Novo Synthesis: Building the fluorinated pyridine ring from simple, inexpensive commodity chemicals offers a pathway to more scalable processes. nih.gov

Catalytic Methods: The development of catalytic methods, such as those using palladium or rhodium, can lead to more efficient and selective reactions with lower waste. nih.govnih.govacs.org

Sustainable Solvents: Utilizing more environmentally friendly solvents, such as water or employing micellar catalysis, can significantly improve the sustainability of synthetic processes. researchgate.net

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scaling up of fluorination reactions.

Addressing these challenges through innovative chemical engineering and green chemistry principles will be crucial for the widespread application of compounds like this compound.

Isotopic Labeling Strategies for Advanced Research (e.g., ¹¹C or ¹⁸F for mechanistic studies)

Isotopic labeling, particularly with positron-emitting isotopes like Fluorine-18 (¹⁸F), is a powerful tool for in vivo imaging using Positron Emission Tomography (PET) and for studying reaction mechanisms. nih.govnih.gov The 2-fluoropyridine scaffold is particularly well-suited for ¹⁸F-labeling.

Key Strategies and Findings:

Nucleophilic Heteroaromatic Substitution: The most efficient method for radiosynthesis of ¹⁸F-labeled pyridines involves nucleophilic substitution on an activated pyridine ring. nih.govnih.gov Precursors with good leaving groups at the 2-position, such as a trimethylammonium salt, are readily displaced by [¹⁸F]fluoride. acs.orgnih.gov

High Specific Activity: These methods can produce radiotracers with high specific activity, which is crucial for sensitive imaging of biological targets like receptors or enzymes. nih.govacs.org

¹⁸F/¹⁹F Isotope Exchange: Another approach is the isotopic exchange of a non-radioactive fluorine atom with [¹⁸F]fluoride. researchgate.net While potentially leading to lower specific activity depending on conditions, it can be a straightforward method for labeling. researchgate.net Studies on 2-fluoropyridine have shown that specific activity can be modulated by precursor concentration. researchgate.net

Nitrogen Isotope Labeling: Beyond fluorine, methods for nitrogen isotope labeling (e.g., ¹³N or ¹⁵N) of the pyridine ring itself are being developed, which could open new avenues for mechanistic studies and PET tracer development. chemrxiv.org

The ability to incorporate ¹⁸F into the this compound structure would enable detailed pharmacokinetic and biodistribution studies, leveraging its unique electronic and structural properties for the development of novel imaging agents. mdpi.com

Conclusion and Research Outlook

Synthesis of Key Research Findings and Methodological Advances

The study of fluorinated pyridines represents a cornerstone of modern medicinal and agrochemical research, driven by the unique physicochemical properties that fluorine imparts upon heterocyclic scaffolds. tandfonline.comtandfonline.comnih.gov The compound 2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine embodies a strategic molecular design, combining a ring-activating fluorine atom with a metabolically robust trifluoroethoxy group. While dedicated research focusing exclusively on this compound is not extensively detailed in the public literature, its synthesis and importance can be understood through the significant methodological advances in the broader field of fluorinated heterocycle chemistry.

Key research findings point to three primary strategic approaches for the synthesis of such polysubstituted pyridines:

The Building Block Approach: This is a dominant strategy in industrial and pharmaceutical synthesis. tandfonline.com The most logical route commences with a pre-fluorinated precursor, 2-fluoro-3-hydroxypyridine . tcichemicals.comusbio.net The synthesis would then proceed via a nucleophilic substitution, likely a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base and reacted with a 2,2,2-trifluoroethylating agent. This method offers high regiochemical control, as the positions of the fluorine and the ether are predetermined by the starting material.

Late-Stage C-H Fluorination: Significant progress has been made in the direct fluorination of C-H bonds on pyridine (B92270) rings. nih.gov Methods using reagents such as silver(II) fluoride (B91410) (AgF₂) have been developed for the site-selective fluorination of pyridines at the position adjacent to the nitrogen atom. nih.govacs.org Theoretically, one could synthesize 3-(2,2,2-trifluoroethoxy)pyridine (B2756891) and then introduce the fluorine atom at the C-2 position. However, studies on 3,5-disubstituted pyridines have shown that selectivity can be a significant challenge, often yielding mixtures of isomers. acs.org The electronic nature of the 3-substituent heavily influences the reaction's outcome.

Halogen Exchange (Halex) Reaction: A classic and industrially viable method for introducing fluorine into a pyridine ring is the Halex reaction, where a chlorine atom is displaced by fluoride. google.comgoogleapis.com Research on related compounds provides a direct precedent for this approach. The synthesis of 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide , a key intermediate for the herbicide trifloxysulfuron, proceeds via the intermediate 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine (B1315040) . scribd.comresearchgate.net This chloro-analogue is synthesized from 3-amino-2-chloropyridine (B31603) and 2,2,2-trifluoroethanol (B45653) . The subsequent conversion of the 2-chloro intermediate to the target compound, This compound , would involve a reaction with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF), often at elevated temperatures. googleapis.comgoogle.com

These methodological advances collectively provide a robust toolkit for the synthesis of complex molecules like This compound . The choice of strategy depends on factors like starting material availability, desired scale, and the need for regiochemical purity. The consistent development of more efficient fluorinating agents and catalytic systems continues to expand the accessibility of these valuable chemical entities. numberanalytics.comrsc.org

Identification of Persistent Research Gaps and Future Trajectories for Fluorinated Pyridine Chemistry

Despite the advanced state of fluorine chemistry, the specific case of This compound highlights several persistent research gaps while pointing toward future research trajectories.

Identified Research Gaps:

Lack of Direct Synthesis and Characterization: There is a notable absence of published, optimized synthetic protocols and comprehensive characterization data (e.g., NMR, mass spectrometry, crystal structure) specifically for This compound . A comparative study evaluating the efficiency, yield, and scalability of the potential synthetic routes (etherification of a fluorinated precursor vs. Halex reaction) has not been reported.

Undefined Structure-Activity Relationship: The precise contribution of the 2-fluoro-3-(2,2,2-trifluoroethoxy) substitution pattern to molecular properties in a biological context remains undocumented. While the benefits of fluorine and trifluoroalkyl groups are known generally—modulating basicity, improving metabolic stability, and enhancing binding affinity—the specific synergistic or antagonistic effects of this particular arrangement are unexplored. tandfonline.comtandfonline.com

Future Research Trajectories:

Advancing Regioselective C-H Functionalization: Achieving predictable and high regioselectivity in the direct functionalization of pyridine rings, especially those with multiple substituents, remains a significant challenge. acs.orguni-muenster.de Future research will focus on developing novel catalysts and directing groups that can precisely install fluorine atoms onto complex scaffolds, enabling true late-stage diversification.

Development of Novel Fluorination Methods: The field is continuously moving towards new fluorinating reagents and methodologies. Emerging areas like radical fluorination show promise for functionalizing heterocycles under mild conditions and with unique selectivities not achievable with traditional electrophilic or nucleophilic methods. numberanalytics.com

Computational and Predictive Chemistry: The use of computational modeling to predict the physicochemical and pharmacokinetic properties of novel fluorinated pyridines is set to become increasingly important. numberanalytics.com In-silico methods can help prioritize synthetic targets and guide the design of molecules with improved efficacy and bioavailability, reducing the trial-and-error component of drug discovery.

Sustainability in Fluorine Chemistry: With growing environmental concerns regarding per- and polyfluoroalkyl substances (PFAS), the chemical community is facing pressure to develop more sustainable practices. tandfonline.com Future trajectories will likely involve the design of more environmentally benign fluorinating agents and the development of fluorinated pharmaceuticals that are effective and metabolically stable without persisting in the environment.

Q & A

What are the optimized synthetic routes for 2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine, and how do reaction conditions affect yield and purity?

Basic Research Question
The synthesis of this compound often involves nucleophilic substitution reactions. For example, replacing a nitro group in pyridine derivatives with trifluoroethoxy groups can be achieved using potassium carbonate and trifluoroethanol under reflux conditions, yielding ~71% . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometry of reagents. Contradictions in yield reports may arise from competing side reactions, such as oxidation of the pyridine ring or incomplete substitution, which can be monitored via TLC or HPLC .

Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Basic Research Question
Key methods include:

  • NMR : 19F^{19}\text{F} NMR is essential for tracking fluorine substituents, while 1H^{1}\text{H} NMR helps resolve pyridine ring protons and trifluoroethoxy group splitting patterns.
  • X-ray crystallography : Single-crystal studies (e.g., using Mo-Kα radiation) provide precise bond lengths and angles, as demonstrated for structurally similar pyridine derivatives .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation pathways, critical for purity assessment .

How do electronic effects of fluorine and trifluoroethoxy substituents influence reactivity in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing nature of fluorine and trifluoroethoxy groups deactivates the pyridine ring, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions. Computational studies (DFT) show that substituents alter electron density at the C-4 and C-5 positions, favoring coupling with boronic acids at these sites . Experimental validation involves screening Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) and bases (K2_2CO3_3 vs. Cs2_2CO3_3) to optimize regioselectivity .

What strategies address contradictions in reported biological activities of fluorinated pyridine derivatives?

Advanced Research Question
Discrepancies in bioactivity data (e.g., enzyme inhibition) may stem from differences in assay conditions or substituent positioning. For example:

  • CYP1B1 inhibition : Pyridine derivatives with substituents at C-2 show higher activity than C-3/C-4 analogs due to steric and electronic compatibility with the enzyme’s active site .
  • Dose-response validation : Replicating assays under standardized conditions (e.g., pH, temperature) and using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) can resolve inconsistencies .

How can DFT and molecular docking predict the interaction of this compound with biological targets?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-311G**) model the compound’s electron distribution, identifying nucleophilic/electrophilic sites for target binding. Molecular docking (AutoDock Vina) simulates interactions with proteins (e.g., CYP1B1), highlighting hydrogen bonds between the trifluoroethoxy group and active-site residues like Asn228 . Validation involves correlating computed binding energies with experimental IC50_{50} values and synthesizing analogs to test predicted SAR trends .

What are the challenges in scaling up synthesis while maintaining regiochemical control?

Advanced Research Question
Large-scale reactions face issues like exothermicity and byproduct formation. Strategies include:

  • Flow chemistry : Enhances heat dissipation and mixing efficiency for nitro-to-ethoxy substitutions .
  • Catalyst recycling : Immobilized Pd catalysts reduce costs in cross-coupling steps .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progression in real time .

How does the compound’s stability under varying pH and temperature conditions impact its application in biological studies?

Advanced Research Question
Accelerated stability studies (ICH guidelines) reveal degradation pathways:

  • Acidic conditions : Hydrolysis of the trifluoroethoxy group generates 2-fluoro-3-hydroxypyridine, detectable via LC-MS.
  • Oxidative stress : Radical scavengers (e.g., BHT) mitigate decomposition in aqueous buffers .
    Stability data inform storage conditions (e.g., -20°C under argon) and formulation choices for in vivo studies .

What role does the compound play in material science, such as corrosion inhibition?

Advanced Research Question
Fluorinated pyridines adsorb on metal surfaces via donor-acceptor interactions. Electrochemical impedance spectroscopy (EIS) and DFT studies show that the trifluoroethoxy group enhances adsorption on steel by increasing electron density at the pyridine nitrogen, reducing corrosion rates by >80% in acidic media . Synergistic effects with iodide ions further improve performance .

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